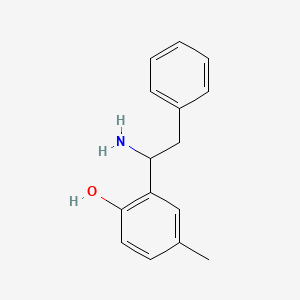
2-(1-Amino-2-phenylethyl)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-phenylethyl)-4-methylphenol is an organic compound that belongs to the class of phenolic amines This compound is characterized by the presence of an amino group attached to a phenylethyl chain, which is further connected to a methyl-substituted phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-phenylethyl)-4-methylphenol can be achieved through several synthetic routes. One common method involves the reduction of 2-nitro-1-phenylethanol, followed by a series of reactions to introduce the amino and methyl groups. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes often utilize high-pressure hydrogenation reactors and specialized catalysts to ensure efficient and cost-effective production. The choice of solvents and reaction conditions is optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-2-phenylethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenolic compounds.
Aplicaciones Científicas De Investigación
2-(1-Amino-2-phenylethyl)-4-methylphenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-2-phenylethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Phenylethanolamine: Shares a similar phenylethylamine structure but lacks the methyl and hydroxyl groups.
Phenylethanol: Contains a hydroxyl group but lacks the amino and methyl groups.
2-Amino-1,3,4-thiadiazole: Contains an amino group and a heterocyclic ring, differing in structure and properties.
Uniqueness
2-(1-Amino-2-phenylethyl)-4-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and phenolic hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
669771-03-3 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
2-(1-amino-2-phenylethyl)-4-methylphenol |
InChI |
InChI=1S/C15H17NO/c1-11-7-8-15(17)13(9-11)14(16)10-12-5-3-2-4-6-12/h2-9,14,17H,10,16H2,1H3 |
Clave InChI |
MWBPPOBDWNZREF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



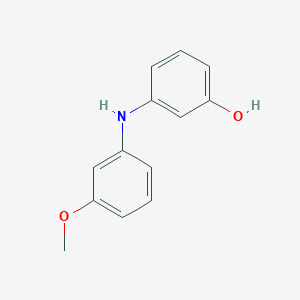
![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)
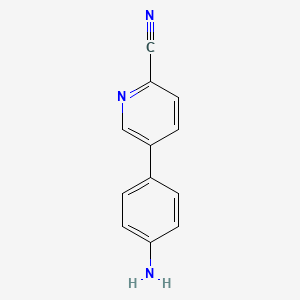

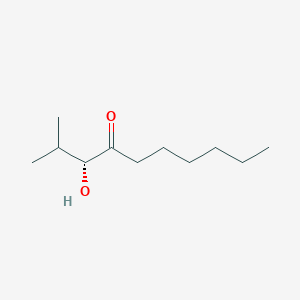
![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)

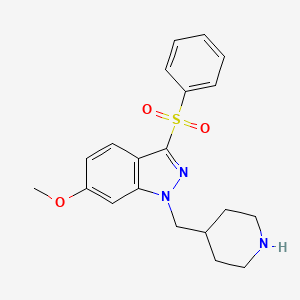
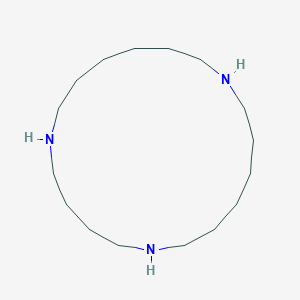
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
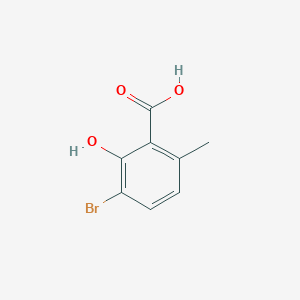
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)
